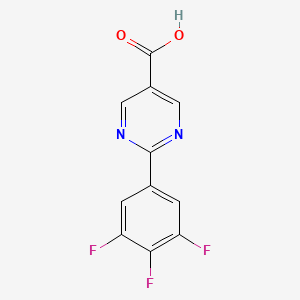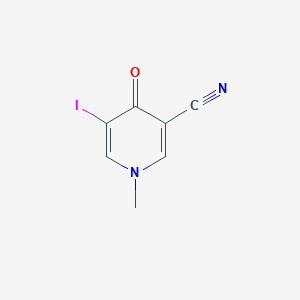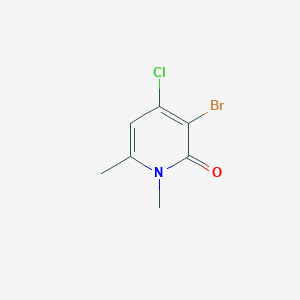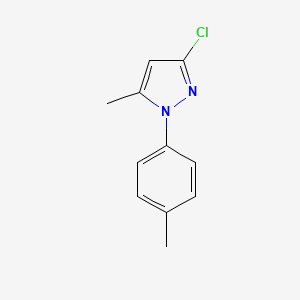
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorine atom at the third position, a methyl group at the fifth position, and a p-tolyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-azido-5-methyl-1-(p-tolyl)-1H-pyrazole.
Oxidation: Formation of 3-chloro-5-formyl-1-(p-tolyl)-1H-pyrazole.
Reduction: Formation of 3-chloro-5-methyl-1-(p-tolyl)-1,2-dihydropyrazole.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe molecule in studying enzyme interactions and receptor binding in biological systems.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, bacterial cell wall synthesis enzymes, and neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl and p-tolyl groups.
5-Methyl-1-(p-tolyl)-1H-pyrazole: Similar structure but lacks the chlorine atom.
3-Chloro-5-methyl-1-phenyl-1H-pyrazole: Similar structure but has a phenyl group instead of a p-tolyl group.
Uniqueness
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H11ClN2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
3-chloro-5-methyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3 |
InChI-Schlüssel |
BYVCIHSFURSGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)
![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
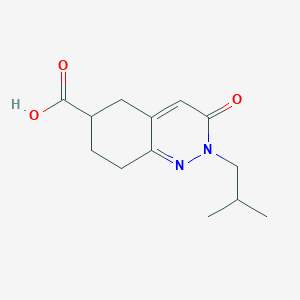

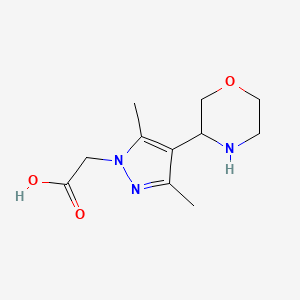
![4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11778242.png)

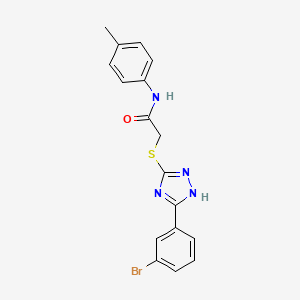

![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)
